1,4-benzoxazepine-3,5(2H,4H)-dione

Description

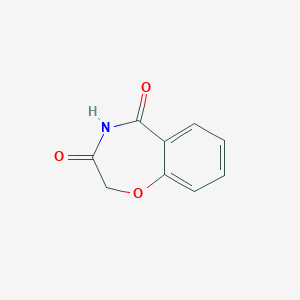

Structure

3D Structure

Properties

IUPAC Name |

1,4-benzoxazepine-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-5-13-7-4-2-1-3-6(7)9(12)10-8/h1-4H,5H2,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASIQOVJNPVKJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)C2=CC=CC=C2O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352438 |

Source

|

| Record name | 1,4-benzoxazepine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14151-88-3 |

Source

|

| Record name | 1,4-benzoxazepine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 1,4-benzoxazepine-3,5(2H,4H)-dione"

An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Benzoxazepine-3,5(2H,4H)-dione

Introduction: The Significance of the 1,4-Benzoxazepine Scaffold

The 1,4-benzoxazepine motif is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1] Its unique seven-membered ring structure, fused to a benzene ring and containing both oxygen and nitrogen heteroatoms, imparts a three-dimensional conformation that is conducive to interacting with a variety of biological targets. Derivatives of this and related structures, such as benzodiazepines, have demonstrated a wide spectrum of pharmacological activities, including anxiolytic, anticonvulsant, and antidepressant effects.[2][3] The dione variant, this compound, serves as a crucial synthetic intermediate, offering multiple reaction sites for the development of novel therapeutic agents. This guide provides a detailed protocol for its synthesis, a comprehensive approach to its characterization, and the scientific rationale behind the chosen methodologies, tailored for researchers in medicinal chemistry and drug development.

Part 1: Synthesis of this compound

The synthesis of the target compound is efficiently achieved through a two-step process starting from commercially available salicylamide. The strategy involves an initial O-alkylation followed by an intramolecular cyclization. This route is advantageous due to the accessibility of the starting materials and the relatively straightforward reaction conditions.

Overall Reaction Scheme

The synthetic pathway proceeds as follows:

-

Step 1: O-Alkylation. Salicylamide is reacted with monochloroacetic acid under basic conditions to yield the key intermediate, 2-aminocarbonylphenoxyacetic acid.

-

Step 2: Intramolecular Acylation (Cyclization). The intermediate is treated with thionyl chloride, which facilitates a dehydrative cyclization to form the final this compound ring system.[4][5]

Experimental Protocols

Step 1: Synthesis of 2-aminocarbonylphenoxyacetic acid (1)

This initial step involves a nucleophilic substitution where the phenoxide of salicylamide, formed in situ, attacks monochloroacetic acid. The use of a strong base like sodium hydroxide is critical for deprotonating both the phenolic hydroxyl group and the carboxylic acid, driving the reaction forward.

-

Materials:

-

Salicylamide (34.3 g, 250 mmol)

-

Monochloroacetic acid (28.4 g, 300 mmol)

-

Sodium hydroxide (22.0 g, 550 mmol)

-

Deionized water

-

20% Hydrochloric acid

-

-

Procedure:

-

To a solution of monochloroacetic acid in 200 mL of water, add salicylamide.

-

With vigorous stirring, gradually add a solution of sodium hydroxide in 200 mL of water to the suspension.

-

Heat the reaction mixture to 100°C and maintain for 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, acidify the mixture with 20% HCl until it is weakly acidic.

-

Cool the mixture further in an ice bath to facilitate precipitation.

-

Filter the resulting precipitate, wash thoroughly with cold water, and dry to yield 2-aminocarbonylphenoxyacetic acid (1) as colorless needles.[4]

-

Step 2: Synthesis of this compound (2)

The cyclization is the key ring-forming step. Thionyl chloride (SOCl₂) serves a dual purpose: it activates the carboxylic acid by converting it into an acyl chloride and acts as a dehydrating agent. The intramolecular acylation of the amide nitrogen by the newly formed acyl chloride group leads to the formation of the seven-membered ring.[4] Using a non-polar solvent like toluene is essential to prevent hydrolysis of the reactive intermediates.

-

Materials:

-

2-aminocarbonylphenoxyacetic acid (1) (9.75 g, 50 mmol)

-

Thionyl chloride (SOCl₂) (7.3 mL, 100 mmol)

-

Toluene (100 mL)

-

-

Procedure:

-

Suspend 2-aminocarbonylphenoxyacetic acid (1) in 100 mL of toluene in a round-bottom flask equipped with a reflux condenser and a gas trap (to handle evolved HCl and SO₂).

-

Slowly add a two-fold molar excess of thionyl chloride to the suspension with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the reaction is complete as monitored by TLC.

-

Allow the mixture to cool to room temperature and then place it in an ice bath to promote crystallization of the product.

-

Filter the solid product, wash with a small amount of cold toluene, and dry under vacuum. The product, this compound (2), is obtained in good yield.[4]

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic procedure.

Caption: Workflow for the synthesis of this compound.

Part 2: Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Spectroscopic & Analytical Data

The structural features of this compound give rise to distinct signals in various spectroscopic analyses.

-

¹H NMR Spectroscopy (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons. The aromatic protons will appear as a multiplet in the range of δ 7.0-8.0 ppm. The methylene protons (-O-CH₂-C=O) are chemically unique and should appear as a singlet at approximately δ 4.8 ppm.[4] The amide proton (N-H) may appear as a broad singlet, typically downfield.

-

¹³C NMR Spectroscopy (Carbon NMR): The carbon NMR spectrum provides information about the carbon framework. Key expected signals include two carbonyl carbons (C=O) in the range of δ 160-170 ppm. The aromatic carbons will resonate between δ 115-150 ppm, and the aliphatic methylene carbon (-CH₂-) will appear further upfield, typically around δ 65-75 ppm.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum should prominently feature:

-

A broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide.

-

Two strong, sharp absorption bands for the carbonyl (C=O) stretching vibrations. The ester/lactone carbonyl typically appears around 1750-1780 cm⁻¹, while the amide carbonyl (lactam) appears at a lower frequency, around 1670-1700 cm⁻¹.

-

C-O stretching vibrations around 1200-1300 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For C₉H₇NO₃, the expected molecular weight is approximately 177.16 g/mol .[6] Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak ([M]⁺) at m/z = 177, confirming the successful synthesis of the target molecule.[4]

Summary of Characterization Data

| Technique | Parameter | Expected Value / Observation | Reference |

| Physical State | Appearance | Colorless or white solid | [4] |

| Molecular Formula | - | C₉H₇NO₃ | [6] |

| Molecular Weight | - | 177.16 g/mol | [6] |

| ¹H NMR | Chemical Shift (δ) | ~7.0-8.0 ppm (m, 4H, Ar-H), ~4.80 ppm (s, 2H, O-CH₂) | [4] |

| ¹³C NMR | Chemical Shift (δ) | ~160-170 ppm (2x C=O), ~115-150 ppm (Ar-C), ~70 ppm (CH₂) | Inferred |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300 (N-H), ~1760 (C=O, ester), ~1680 (C=O, amide) | Inferred |

| Mass Spectrometry | Molecular Ion ([M]⁺) | m/z = 177 | [4] |

Characterization Workflow Diagram

This diagram outlines the process of analytical validation for the synthesized compound.

Caption: Workflow for the characterization and validation of the final product.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis for this compound from salicylamide. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the chemical transformations. Furthermore, a comprehensive characterization protocol employing NMR, IR, and mass spectrometry has been outlined. The provided data serves as a benchmark for researchers to validate their experimental results. By following this guide, scientists and drug development professionals can confidently synthesize and characterize this valuable heterocyclic scaffold, enabling its use in the exploration of new chemical space for novel therapeutic agents.

References

-

Structural reassignment of a dibenz[b,f][7][8]oxazepin-11(10H)-one with potent antigiardial activity. (n.d.). Retrieved from

- Synthesis of 2-(3-BOC-Aminophenyl)-2-hydroxyiminoacetic acid - PrepChem.com. (n.d.).

-

This compound | C9H7NO3 | CID 726630 - PubChem. (n.d.). Retrieved from [Link]

-

Wiklund, P., Rogers-Evans, M., & Bergman, J. (2004). Synthesis of 1,4-Benzodiazepine-3,5-diones. The Journal of Organic Chemistry, 69(19), 6371–6376. [Link]

-

Stanisheva, D., Gerova, M., & Petrov, O. (2014). Synthesis of benzo[b]imidazo[1,5-d][7][8]oxazepine-1,4(2H,5H)-diones. ResearchGate. Retrieved from [Link]

-

Luk'yanov, B. S., Maksimenko, A. A., Borodkin, G. S., & Maksimenko, A. A. (2003). SYNTHESIS OF this compound FROM SALICYLAMIDE. Chemistry of Heterocyclic Compounds, 39(11), 1489-1491. [Link]

- Methyl 2-(4-aminophenyl)-2-hydroxyacetate | 182918-73-6 | HHA91873 - Biosynth. (n.d.).

-

Luk'yanov, B. S., et al. (2004). Synthesis of this compound from Salicylamide. ResearchGate. Retrieved from [Link]

-

Al-Juboori, A. M. H., & Al-Masoudi, W. A. (2019). Synthesis of new-1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry, 35(1), 215-225. [Link]

-

Methyl (S)-2-(4-aminophenyl)-2-hydroxyacetate - PubChem. (n.d.). Retrieved from [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Wiklund, P., Rogers-Evans, M., & Bergman, J. (2004). Synthesis of 1,4-benzodiazepine-3,5-diones. Journal of Organic Chemistry, 69(19), 6371-6376. [Link]

- 333 Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity EU. (n.d.).

- Synthesis, characterization and antibacterial activities of new substituted (1,3)oxazepine 1,5-diones. (n.d.).

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-deoxyhexoses: Preparation of Orthogonally Protected d-Galactosamines - PMC - NIH. (n.d.). Retrieved from [Link]

- PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES - Google Patents. (n.d.).

- Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids - ResearchGate. (n.d.).

- A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (n.d.).

- Synthesis of 1,4Benzodiazepine3,5-diones | Request PDF - ResearchGate. (n.d.).

-

Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid - University of Baghdad Digital Repository. (n.d.). Retrieved from [Link]

- A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (n.d.).

-

Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review - RSYN RESEARCH. (n.d.). Retrieved from [Link]

- A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (n.d.).

-

Benz[b]-1,4-oxazepine-4(5H)-thione, 2,3-dihydro-2,8-dimethyl- | C11H13NOS | CID - PubChem. (n.d.). Retrieved from [Link]

-

Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids - PMC - NIH. (n.d.). Retrieved from [Link]

-

1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity - NIH. (n.d.). Retrieved from [Link]

-

Dibenz[b,f]][7][8]oxazepine - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.rsyn.org [pubs.rsyn.org]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C9H7NO3 | CID 726630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 8. pubs.acs.org [pubs.acs.org]

"physicochemical properties of 1,4-benzoxazepine-3,5(2H,4H)-dione"

An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Benzoxazepine-3,5(2H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,4-Benzoxazepine Scaffold

The 1,4-benzoxazepine moiety, a seven-membered heterocyclic system fused to a benzene ring, represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional conformation allows for diverse substituent orientations, making it an attractive core for designing molecules that interact with a wide range of biological targets. Derivatives of this scaffold have demonstrated significant therapeutic potential, including neuroprotective, anti-inflammatory, antimicrobial, and anticancer activities.[1][2]

This guide focuses on a specific member of this family: This compound . By dissecting its fundamental physicochemical properties, we aim to provide a comprehensive resource for researchers looking to understand, modify, and utilize this compound in drug discovery and development programs. Understanding these core characteristics is paramount, as they govern a molecule's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile.

Molecular Identity and Structural Framework

The foundational step in characterizing any chemical entity is to establish its precise molecular and structural identity.

-

Molecular Formula: C₉H₇NO₃

-

Molecular Weight: 177.16 g/mol [3]

-

IUPAC Name: 1,4-benzoxazepine-3,5-dione[3]

-

CAS Number: 14151-88-3[3]

The structure of this compound is characterized by a seven-membered oxazepine ring, containing both an ether linkage and an amide group, fused to a benzene ring. The presence of two carbonyl groups at positions 3 and 5 defines it as a dione. This arrangement creates a rigid yet conformationally distinct architecture.

Caption: Core structure of this compound.

Predicted Physicochemical Profile: A Computational Overview

Computational models provide invaluable, rapid predictions of a molecule's properties, guiding experimental design and candidate selection in early-stage drug discovery.[4][5][6] The following table summarizes key computed properties for this compound.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 177.16 g/mol [3] | Influences diffusion and absorption; generally, lower MW is favored. |

| XLogP3 | 0.8[3] | A measure of lipophilicity. A value of 0.8 suggests a relatively balanced hydrophilic-lipophilic character, favorable for solubility and permeability. |

| Hydrogen Bond Donors | 1[3] | The N-H group. Affects solubility in polar solvents and receptor interactions. |

| Hydrogen Bond Acceptors | 3[3] | The two carbonyl oxygens and the ether oxygen. Crucial for solubility and forming interactions with biological targets. |

| Rotatable Bond Count | 0[3] | The rigid, fused ring system limits conformational flexibility, which can be advantageous for binding affinity but may pose challenges for target fitting. |

| Topological Polar Surface Area (TPSA) | 55.4 Ų[3] | Predicts membrane permeability. A TPSA < 140 Ų is generally associated with good cell permeability. |

Data sourced from PubChem, CID 726630.[3]

These computational values suggest that this compound possesses "drug-like" properties according to common guidelines like Lipinski's Rule of Five, making it an excellent starting point for derivatization.

Lipophilicity (LogP): Balancing Solubility and Permeability

Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5] It describes the equilibrium distribution of a compound between an organic (typically n-octanol) and an aqueous phase.

-

Predicted Value: The computed XLogP3 is 0.8 , indicating the compound does not have a strong preference for either a highly lipid or highly aqueous environment.[3] This balance is often a desirable starting point in drug design.

Experimental Determination of LogP: The Shake-Flask Method

The "gold standard" for LogP determination is the shake-flask method, a direct measurement of partitioning.[7]

Caption: Workflow for the experimental determination of LogP.

Protocol: Shake-Flask Method for LogP Determination

-

Preparation: Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate.

-

Stock Solution: Prepare a stock solution of this compound in the aqueous buffer at a known concentration.

-

Partitioning: Add a precise volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.

-

Equilibration: Seal the flask and shake it at a constant temperature for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the flask to stand until the two phases clearly separate. Centrifugation may be required to break up any emulsions.

-

Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a standard curve.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[8]

Ionization Constant (pKa): The Influence of pH

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH.[9] This is critical for predicting solubility, membrane transport, and interaction with biological targets.[5]

-

Structural Analysis: The this compound structure contains a secondary amide N-H proton. This proton is weakly acidic due to the resonance delocalization of the nitrogen lone pair onto the adjacent carbonyl groups.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly precise and common method for determining pKa values.[11][12] The method involves monitoring pH changes as a titrant is added to a solution of the analyte.

Sources

- 1. scielo.br [scielo.br]

- 2. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H7NO3 | CID 726630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 6. esports.bluefield.edu - Computational Prediction Of Physical Properties [esports.bluefield.edu]

- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 8. acdlabs.com [acdlabs.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-ETHYL-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-3,5-DIONE | 175136-47-7 [chemicalbook.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

The Discovery and Development of 1,4-Benzoxazepine-3,5(2H,4H)-dione Derivatives and Analogs: A Technical Guide

Foreword

The 1,4-benzoxazepine scaffold represents a privileged heterocyclic system in medicinal chemistry, underpinning a diverse array of biologically active molecules.[1] Its unique seven-membered ring structure, fused to a benzene ring and incorporating both oxygen and nitrogen heteroatoms, provides a versatile template for the design of novel therapeutic agents. This guide offers an in-depth exploration of the discovery and development of 1,4-benzoxazepine-3,5(2H,4H)-dione derivatives and their analogs. We will traverse the landscape of synthetic strategies, delve into the nuances of their characterization, and illuminate their therapeutic potential across various disease areas, including oncology, neuroprotection, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this intriguing class of compounds.

The this compound Core: Structure and Significance

The fundamental structure of this compound consists of a benzene ring fused to a seven-membered oxazepine ring containing a lactam and a lactone moiety. This arrangement imparts a unique conformational flexibility and a rich electronic environment, making it an attractive starting point for medicinal chemistry campaigns. The core structure is presented below:

Synthetic Strategies for the 1,4-Benzoxazepine Scaffold

The synthesis of the 1,4-benzoxazepine core and its derivatives has been approached through various methodologies, each with its own advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of the Core Scaffold from Salicylamide

A foundational approach to the this compound core involves the use of readily available salicylamide.[2] This method provides a direct route to the parent dione structure.

Materials:

-

Salicylamide

-

Chloroacetyl chloride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

-

Sodium hydride (or another strong base for cyclization)

Procedure:

-

N-Chloroacetylation of Salicylamide:

-

Dissolve salicylamide in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add the base (e.g., triethylamine) dropwise to the solution.

-

Slowly add a solution of chloroacetyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by Thin Layer Chromatography - TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-chloroacetylated intermediate.

-

-

Intramolecular Cyclization:

-

Dissolve the N-chloroacetylated intermediate in an anhydrous aprotic solvent (e.g., THF or DMF).

-

Add a strong base, such as sodium hydride, portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete (monitored by TLC).

-

Carefully quench the reaction with a proton source (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Synthesis of Derivatives via Cycloaddition Reactions

A versatile method for constructing substituted 1,3-oxazepine-4,7-dione derivatives involves a [2+5] cycloaddition reaction between Schiff bases and anhydrides like maleic or phthalic anhydride.[3][4][5] This approach allows for the introduction of a wide range of substituents.

SchiffBase [label="Schiff Base\n(R-CH=N-Ar)"]; Anhydride [label="Anhydride\n(e.g., Maleic Anhydride)"]; Solvent [label="Dry Benzene\nReflux", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Product [label="1,3-Oxazepine-4,7-dione\nDerivative", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

SchiffBase -> Solvent; Anhydride -> Solvent; Solvent -> Product [label="[2+5] Cycloaddition"]; }

Diagram of the [2+5] cycloaddition reaction for the synthesis of 1,3-oxazepine-4,7-dione derivatives.Tandem C-N Coupling and C-H Carbonylation

A modern and efficient approach involves a copper-catalyzed tandem transformation of C-N coupling and C-H carbonylation.[6] This method allows for the synthesis of benzo-1,4-oxazepine derivatives from phenylamines and allyl halides under a carbon dioxide atmosphere, offering good yields and atom economy.[6]

Characterization of 1,4-Benzoxazepine Derivatives

The structural elucidation of newly synthesized 1,4-benzoxazepine derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. Characteristic signals include those for aromatic protons, methylene protons on the oxazepine ring, and protons of substituent groups.[1][7]

-

¹³C NMR: Reveals the carbon skeleton of the molecule. Key signals include those for the carbonyl carbons of the lactam and lactone moieties, aromatic carbons, and carbons of the oxazepine ring.[1][7]

-

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic absorption bands for 1,4-benzoxazepine-3,5(2H,4H)-diones include strong C=O stretching vibrations for the lactam and lactone carbonyls.[8]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, aiding in structural confirmation.[6]

Biological Activities and Therapeutic Potential

Derivatives of the 1,4-benzoxazepine scaffold have demonstrated a remarkable breadth of biological activities, highlighting their potential as therapeutic agents.

Anticancer Activity

Several studies have reported the promising anticancer activity of 1,4-benzoxazepine derivatives.[9][10]

-

Mechanism of Action: Some derivatives have been shown to act as inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/mTOR pathway.[10] Others are designed to intercalate with DNA, inducing damage and leading to tumor cell death.[10]

-

In Vitro Studies: Cytotoxicity screenings against various human cancer cell lines, including colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancer cells, have identified compounds with potent inhibitory activity, with some exhibiting IC50 values in the low micromolar range.[9]

Neuroprotective Effects

A significant area of investigation for 1,4-benzoxazepine derivatives is their potential in treating central nervous system (CNS) disorders.

-

5-HT1A Receptor Agonism: A new series of 1,4-benzoxazepine derivatives has been synthesized and evaluated for their binding to the 5-HT1A receptor. Many of these compounds exhibited nanomolar affinity and good selectivity over other receptors.[11] One promising compound, Piclozotan, has shown remarkable neuroprotective activity in preclinical models of stroke.[11]

Antimicrobial and Antiparasitic Activity

The 1,4-benzoxazepine scaffold has also served as a template for the development of agents against infectious diseases.

-

Antibacterial Activity: Certain derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[3]

-

Antileishmanial Activity: A high-throughput screening identified a 1,4-benzoxazepine derivative as a potent inhibitor of Leishmania mexicana. Subsequent optimization led to the discovery of analogs with improved potency and aqueous solubility.[12]

Structure-Activity Relationship (SAR) Studies

The systematic modification of the 1,4-benzoxazepine scaffold has provided valuable insights into the structural requirements for biological activity.

| Target/Activity | Key Structural Modifications and SAR Observations | Reference(s) |

| 5-HT1A Receptor Agonism | The nature and length of the spacer chain connecting the benzoxazepine core to a terminal arylpiperazine moiety significantly influence binding affinity and functional activity. Elongation of the spacer can, in some cases, dramatically increase 5-HT1A affinity. | [13] |

| Anticancer Activity | The substitution pattern on the aromatic ring and the nature of the side chains attached to the oxazepine nitrogen are critical for cytotoxic potency. The presence of specific substituents can enhance activity against particular cancer cell lines. | [9] |

| Antileishmanial Activity | Modifications at the 4, 7, and 9-positions of the benzoxazepine ring have been explored. The introduction of different aryl groups via Suzuki coupling has led to compounds with enhanced potency and selectivity against the parasite. | [12] |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1,4-benzoxazepine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Perform serial dilutions of the 1,4-benzoxazepine derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system allows for the creation of diverse chemical libraries, which have already yielded promising lead compounds with anticancer, neuroprotective, and anti-infective properties. Future research in this area will likely focus on:

-

Optimization of Lead Compounds: Further medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of existing lead molecules.

-

Exploration of New Biological Targets: Screening of 1,4-benzoxazepine libraries against a wider range of biological targets to uncover new therapeutic applications.

-

Development of Novel Synthetic Methodologies: The discovery of more efficient, stereoselective, and environmentally friendly synthetic routes to access novel analogs.

The continued exploration of the chemical space around the 1,4-benzoxazepine core holds great promise for the development of the next generation of innovative medicines.

References

-

Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules. 2019;24(21):3875. [Link]

-

Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry. 2022;38(5):1201-1211. [Link]

-

Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry. 2018;34(2):939-953. [Link]

-

Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry. 2006;14(6):1978-1992. [Link]

-

Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. European Journal of Modern Medicine and Practice. 2024;4(4). [Link]

-

Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents. European Journal of Medicinal Chemistry. 2024;275:116567. [Link]

-

Characteristic 1,4‐benzoxazepine compounds with anticancer activity. ResearchGate. 2024. [Link]

-

Synthesis of this compound from Salicylamide. ResearchGate. 2004. [Link]

-

Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Iraqi National Journal of Chemistry. 2012. [Link]

-

Structural reassignment of a dibenz[b,f][11][14]oxazepin-11(10H)-one with potent antigiardial activity. Tetrahedron Letters. 2017;58(15):1465-1468. [Link]

-

Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie. 1999;332(11):373-379. [Link]

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][11][14]oxazin-3(4H). Journal of Molecular Structure. 2025;1315:138520. [Link]

-

Synthesis of the Derivatives of 1,3-oxazepine-4,7-dione and Investigation of Antibacterial Activity. Journal of Pharmaceutical Negative Results. 2022;13(4):396-402. [Link]

-

Synthesis, Characterization and Evaluation of the Biological Activity of Some 1, 3-Oxazepine-4, 7-Dione Derivatives and Study of. Central Asian Journal of Medical and Natural Sciences. 2023;4(4):592-604. [Link]

-

One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. Catalysts. 2020;10(1):108. [Link]

-

Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Iraqi Journal of Science. 2018;59(1B):314-325. [Link]

-

Synthetic Strategies and Therapeutic Profile of Some 1,4-benzoxazine Derivatives: A Review. Current Organic Chemistry. 2025;29(1):40-58. [Link]

-

Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry. 2008;51(20):6359-6370. [Link]

-

Synthesis of substituted benzo[b][11][14]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. 2017;15(31):6576-6582. [Link]

Sources

- 1. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 4. uokerbala.edu.iq [uokerbala.edu.iq]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 8. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1,4-Benzoxazepine-3,5(2H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the spectroscopic data for 1,4-benzoxazepine-3,5(2H,4H)-dione, a heterocyclic compound of interest in medicinal chemistry. A thorough understanding of its spectral properties is fundamental for its identification, purity assessment, and the analysis of its chemical behavior. This document synthesizes predicted data based on its chemical structure and available information on analogous compounds, offering a robust framework for its characterization using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction

This compound belongs to the benzoxazepine class of compounds, which are known for their diverse biological activities. The structural elucidation and purity assessment of this molecule are critically dependent on modern spectroscopic techniques. This guide offers a detailed protocol and interpretation of the expected spectroscopic data, providing a valuable resource for researchers engaged in its synthesis and application.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| IUPAC Name | 1,4-benzoxazepine-3,5-dione | [1] |

| CAS Number | 14151-88-3 | [1] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for unambiguous molecular formula confirmation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the analyte (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Positive ion mode is typically employed to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Predicted Mass Spectrum Data

| Ion | Calculated m/z |

| [M+H]⁺ | 178.0504 |

| [M+Na]⁺ | 200.0324 |

The primary ion observed in the positive ion mode ESI-MS spectrum is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 178.0504. The high-resolution measurement of this ion allows for the confirmation of the elemental formula C₉H₈NO₃⁺. The sodium adduct [M+Na]⁺ may also be observed.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorption bands corresponding to its amide, ester, and aromatic functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3200-3000 | N-H | Amide N-H stretching |

| 3100-3000 | C-H | Aromatic C-H stretching |

| 1750-1730 | C=O | Ester carbonyl stretching |

| 1690-1670 | C=O | Amide carbonyl stretching |

| 1600-1450 | C=C | Aromatic C=C stretching |

| 1250-1200 | C-O | Aryl-O stretching |

The presence of two distinct carbonyl stretching bands is a key feature, corresponding to the ester and amide groups within the seven-membered ring. The N-H stretching frequency will also be a prominent feature of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Analysis: Integrate the ¹H NMR signals and determine their chemical shifts and coupling constants. Assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | NH |

| 7.8 - 7.2 | Multiplet | 4H | Aromatic H |

| ~4.5 | Singlet | 2H | CH₂ |

The aromatic protons are expected to appear as a complex multiplet in the downfield region of the spectrum. The methylene protons (CH₂) adjacent to the oxygen and carbonyl group will likely appear as a singlet. The amide proton is expected to be a broad singlet at a downfield chemical shift.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~168 | Ester C =O |

| ~165 | Amide C =O |

| 150 - 120 | Aromatic C |

| ~70 | O-C H₂ |

The two carbonyl carbons are expected to have distinct chemical shifts in the downfield region of the ¹³C NMR spectrum. The aromatic carbons will appear in the typical range of 120-150 ppm, and the methylene carbon will be observed further upfield.

Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using MS, IR, and NMR is crucial for its unambiguous identification and characterization. This guide provides a detailed framework of the expected spectral data and standardized protocols for their acquisition. While the presented data is predictive, it is based on sound spectroscopic principles and data from analogous structures, offering a reliable starting point for researchers. The synthesis of this compound has been reported, for instance, from salicylamide, providing a viable route for obtaining a sample for experimental verification[2]. The structural confirmation through the combined application of these techniques is an indispensable step in the quality control and further development of this promising scaffold in medicinal chemistry.

References

- Luk'yanov, B. S., et al. (2004). Synthesis of this compound from Salicylamide. Russian Journal of Organic Chemistry, 40(8), 1216-1217.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 5H-4,1-benzoxazepine-2,5-dione,1,2-dihydro-1-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,4-Benzoxazepine-3,5(2H,4H)-dione (CAS No. 14151-88-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1,4-Benzoxazepine-3,5(2H,4H)-dione (CAS No. 14151-88-3), a heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide synthesizes available data on its chemical identity, physicochemical properties, hazard information, and commercial availability. While detailed experimental literature on this specific molecule is sparse, this guide establishes a foundational understanding based on its structural characteristics and data from chemical suppliers and databases, providing a crucial starting point for future research and development.

Chemical Identity and Molecular Structure

This compound is a bicyclic organic compound featuring a benzene ring fused to a seven-membered oxazepine ring.[1] The core structure consists of a 1,4-oxazepine system containing two carbonyl groups at positions 3 and 5. Its formal IUPAC name is 1,4-benzoxazepine-3,5-dione, and it is also referred to as 2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione.[1][2]

The presence of both amide and ester functionalities within the heterocyclic ring suggests potential for diverse chemical reactivity. The aromatic ring and the polar functional groups contribute to its unique electronic and steric properties, making it a scaffold of interest for designing novel bioactive molecules.

Molecular Structure:

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key computed and reported physicochemical properties is essential for designing experimental protocols, including solubility studies, formulation development, and analytical method development.

| Property | Value | Source |

| CAS Number | 14151-88-3 | PubChem[1], Key Organics[3] |

| Molecular Formula | C₉H₇NO₃ | PubChem[1], Santa Cruz Biotechnology[4] |

| Molecular Weight | 177.16 g/mol | PubChem[1], Huateng Pharma[5] |

| IUPAC Name | 1,4-benzoxazepine-3,5-dione | PubChem[1] |

| SMILES | C1=CC=C2C(=C1)OC(=O)NC(=O)C2 | (Inferred from structure) |

| InChI Key | LASIQOVJNPVKJM-UHFFFAOYSA-N | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Topological Polar Surface Area | 55.4 Ų | PubChem[1] |

| Purity | Typically ≥90-98% (Varies by supplier) | Huateng Pharma[5], AK Scientific |

Synthesis and Availability

The compound is commercially available from several chemical suppliers, indicating that established, albeit often proprietary, synthesis routes exist. It is typically sold as a research chemical.[3][4][5][7] Researchers can procure this compound from vendors such as Key Organics, Santa Cruz Biotechnology, and Huateng Pharma for laboratory-scale use.[3][4][5]

Workflow: Sourcing and Initial Quality Assessment

Caption: Standard workflow for sourcing and validating a research chemical.

Potential Applications and Research Directions

The benzoxazepine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. Although specific literature for CAS 14151-88-3 is limited, the structural motifs present in the molecule—an aromatic ring, an amide, and an ester—suggest several avenues for investigation:

-

Fragment-Based Drug Discovery (FBDD): With a low molecular weight, this compound is an ideal candidate as a fragment for screening against various biological targets. Its rigid structure provides a well-defined vector for chemical elaboration.

-

Scaffold for Chemical Libraries: The N-H group of the amide can be readily alkylated or acylated, and the aromatic ring can undergo electrophilic substitution, allowing for the creation of a library of derivatives for high-throughput screening.

-

Material Science: The planar, rigid structure and the presence of hydrogen bond donors and acceptors suggest potential applications in the development of organic materials, such as organic light-emitting diodes (OLEDs) or as a monomer for polymerization.

Hazard Identification and Safety

According to the aggregated GHS information provided from notifications to the ECHA C&L Inventory, this compound is associated with the following hazards[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Protocol: Standard Laboratory Handling Procedure

Objective: To ensure the safe handling of this compound powder.

Materials:

-

This compound (solid powder)

-

Nitrile gloves

-

Safety glasses or goggles

-

Laboratory coat

-

Chemical fume hood

-

Spatula and weighing paper

-

Appropriate solvent (e.g., DMSO, DMF) for solubilization

Procedure:

-

Preparation: Before handling, ensure the Safety Data Sheet (SDS) has been reviewed. Don all required Personal Protective Equipment (PPE): lab coat, nitrile gloves, and safety glasses.

-

Weighing: Perform all manipulations of the solid compound, including weighing, inside a certified chemical fume hood to avoid inhalation of the powder.

-

Transfer: Use a clean spatula to transfer the desired amount of powder onto weighing paper or directly into a tared vial.

-

Solubilization: Add the desired solvent to the vial containing the compound. Cap the vial securely and mix by vortexing or sonicating until the solid is fully dissolved.

-

Waste Disposal: Dispose of all contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated solid chemical waste container.

-

Cleanup: Clean the work area within the fume hood thoroughly after use. Wash hands upon exiting the laboratory.

Conclusion

This compound (CAS No. 14151-88-3) is a readily available heterocyclic compound that represents a starting point for chemical and biological exploration. While its specific biological activities and reaction chemistry are not yet well-documented in peer-reviewed literature, its structural relationship to the valuable benzoxazepine class of compounds marks it as a molecule of interest. The physicochemical and safety data compiled in this guide provide the necessary foundation for researchers to incorporate this compound into their discovery programs, whether in drug development, material science, or synthetic methodology. Further research is warranted to unlock the full potential of this intriguing scaffold.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Arctom. (n.d.). 2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione. Retrieved from [Link]

Sources

- 1. This compound | C9H7NO3 | CID 726630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. keyorganics.net [keyorganics.net]

- 4. scbt.com [scbt.com]

- 5. Benzo[f][1,4]oxazepine-3,5-dione | CAS:14151-88-3 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 6. benchchem.com [benchchem.com]

- 7. BENZO[F][1,4]OXAZEPINE-3,5-DIONE | 14151-88-3 [chemicalbook.com]

In Silico Modeling of 1,4-Benzoxazepine-3,5(2H,4H)-dione Interactions: A Technical Guide for Drug Discovery

Abstract

The 1,4-benzoxazepine-3,5(2H,4H)-dione scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including neuroprotective, anticonvulsant, and anticancer properties.[1] The exploration of this scaffold's therapeutic potential is increasingly reliant on in silico modeling techniques to elucidate its interactions with biological targets, predict activity, and guide the rational design of novel derivatives. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core computational methodologies for modeling the interactions of this compound derivatives. We will delve into the causality behind the selection of specific in silico workflows, from initial target identification to lead optimization, while emphasizing the importance of a self-validating and integrative computational approach.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound core, characterized by a fusion of a benzene ring and a seven-membered oxazepine ring containing two carbonyl groups, presents a unique three-dimensional architecture that is amenable to diverse chemical modifications.[2] This structural rigidity, combined with the potential for introducing various substituents, allows for the fine-tuning of its physicochemical properties and biological activity. The core structure possesses key pharmacophoric features, including hydrogen bond donors and acceptors, and a hydrophobic aromatic region, which are crucial for molecular recognition at various biological targets.

The synthesis of this compound and its derivatives has been explored through various synthetic routes, often involving the cyclization of appropriately substituted anthranilic acid or salicylamide precursors.[3][4] The versatility of these synthetic strategies enables the creation of diverse chemical libraries for screening and optimization.

A Multi-faceted In Silico Approach: From Target Identification to Lead Optimization

A robust in silico strategy for investigating this compound interactions is not a linear process but rather an iterative and integrated workflow. The choice of computational tools and their sequence is dictated by the research question at hand, whether it's identifying new biological targets, understanding structure-activity relationships (SAR), or refining the pharmacokinetic profile of a lead compound.

Caption: Integrated in silico workflow for this compound drug discovery.

Core In Silico Methodologies

Molecular Docking: Unveiling Binding Modes and Affinities

Molecular docking is a cornerstone of in silico drug design, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This technique is instrumental in understanding the binding mechanism of this compound derivatives and prioritizing compounds for synthesis and biological evaluation.

Causality Behind the Protocol: The choice of docking software and scoring function is critical. For initial high-throughput virtual screening, faster methods with empirical scoring functions are often employed. For more accurate binding mode prediction and affinity estimation of a smaller set of compounds, more computationally intensive methods with force-field-based or knowledge-based scoring functions are preferable.

Experimental Protocol: Molecular Docking of this compound Derivatives

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands not relevant to the study.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues at physiological pH.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Draw the 2D structure of the this compound derivative using a chemical drawing software.

-

Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Generate multiple conformers for flexible ligands to account for conformational changes upon binding.

-

-

Docking Simulation:

-

Define the binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.

-

Run the docking simulation using software such as AutoDock Vina, Glide, or GOLD.

-

Analyze the resulting docking poses and scores. The docking score provides an estimation of the binding affinity.

-

-

Post-Docking Analysis:

-

Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) for the top-scoring poses.

-

Compare the binding modes of different derivatives to understand structure-activity relationships.

-

Pharmacophore Modeling: Identifying Essential Chemical Features

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a ligand to interact with a specific target.[6] This approach is particularly useful when the 3D structure of the target is unknown (ligand-based pharmacophore modeling) or for virtual screening of large compound databases.

Causality Behind the Protocol: The quality of a pharmacophore model is highly dependent on the quality and diversity of the input active compounds. A well-validated pharmacophore model can effectively filter large chemical libraries to identify novel scaffolds with the desired biological activity.

Caption: Ligand-based pharmacophore modeling and virtual screening workflow.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[7] By correlating molecular descriptors (e.g., physicochemical properties, topological indices) with experimental activity data, QSAR models can predict the activity of new, untested compounds.

Causality Behind the Protocol: The predictive power of a QSAR model is heavily reliant on the quality of the biological data and the appropriate selection of molecular descriptors and statistical methods. A robust QSAR model can significantly reduce the number of compounds that need to be synthesized and tested.

Table 1: Example of a QSAR Data Table for this compound Derivatives

| Compound ID | R1-substituent | R2-substituent | LogP | Molecular Weight | pIC50 (Experimental) | pIC50 (Predicted) |

| BZD-01 | H | H | 1.8 | 177.16 | 6.2 | 6.1 |

| BZD-02 | Cl | H | 2.5 | 211.60 | 7.1 | 7.0 |

| BZD-03 | OCH3 | H | 1.7 | 207.19 | 6.5 | 6.6 |

| BZD-04 | H | CH3 | 2.1 | 191.19 | 6.8 | 6.7 |

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of ligand-protein binding, MD simulations offer a dynamic view of the system over time.[8][9] By simulating the movements of atoms and molecules, MD can provide insights into the stability of the ligand-protein complex, conformational changes upon binding, and the role of water molecules in the binding process.

Causality Behind the Protocol: MD simulations are computationally expensive but provide a level of detail that is unattainable with other methods. They are particularly valuable for validating docking poses, understanding the mechanism of action of a drug, and calculating binding free energies.

Experimental Protocol: MD Simulation of a this compound-Protein Complex

-

System Preparation:

-

Start with the docked complex of the this compound derivative and the target protein.

-

Solvate the system in a box of water molecules and add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any bad contacts.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant temperature and pressure.

-

-

Production Run:

-

Run the MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the desired biological events.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and ligand-protein interactions over time.

-

ADMET Prediction: Assessing Drug-likeness

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are crucial for its success in clinical trials. In silico ADMET prediction models can assess these properties early in the drug discovery process, helping to identify and eliminate compounds with unfavorable profiles.[10]

Table 2: Predicted ADMET Properties for a Hypothetical this compound Derivative

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Penetration | Low | Reduced potential for CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| hERG Inhibition | Low risk | Reduced cardiotoxicity potential |

| Ames Mutagenicity | Non-mutagenic | Low carcinogenic potential |

Case Study: Virtual Screening for Novel Inhibitors

To illustrate the practical application of these methodologies, consider a virtual screening campaign to identify novel this compound-based inhibitors of a specific kinase.

Caption: A multi-step virtual screening workflow for identifying novel inhibitors.

This workflow demonstrates a hierarchical approach, starting with a rapid but less precise method (pharmacophore screening) to filter a large database, followed by progressively more accurate and computationally intensive methods to refine the selection of hit compounds.

Future Perspectives and Conclusion

The field of in silico drug discovery is continually evolving, with advancements in artificial intelligence and machine learning offering new opportunities for modeling the interactions of complex biological systems. For the this compound scaffold, these advanced computational approaches will undoubtedly accelerate the discovery of novel therapeutics.

This technical guide has provided a comprehensive framework for the in silico modeling of this compound interactions. By understanding the principles and practical applications of molecular docking, pharmacophore modeling, QSAR, molecular dynamics, and ADMET prediction, researchers can more effectively navigate the complex landscape of modern drug discovery and unlock the full therapeutic potential of this versatile chemical scaffold.

References

-

Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. (2006). Bioorganic & Medicinal Chemistry. [Link]

-

QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. (2018). Bioorganic & Medicinal Chemistry. [Link]

-

This compound. PubChem. [Link]

-

Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1][5]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. (2024). Molecules. [Link]

-

Identification of 1H-purine-2,6-dione derivative as a potential SARS-CoV-2 main protease inhibitor: molecular docking, dynamic simulations, and energy calculations. (2022). PeerJ. [Link]

-

Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (2021). Frontiers in Molecular Biosciences. [Link]

-

Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. (2002). Bioorganic & Medicinal Chemistry. [Link]

-

Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. (2025). Heliyon. [Link]

-

Docking-Based Virtual Screening for the Discovery of 1,3,4-Oxadiazoles as Aminoacyl-tRNA Synthetase Inhibitors. (2022). Journal of Chemistry. [Link]

-

Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (2015). Molecules. [Link]

-

Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[1][8]-hydride shift cyclization reaction. (2025). ResearchGate. [Link]

-

New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

The Applications of Molecular Dynamics Simulation in Studying Protein Structure and Dynamics. (2024). Current Medicinal Chemistry. [Link]

-

Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. (2025). ResearchGate. [Link]

-

Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega. [Link]

-

Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. (2002). Bioorganic & Medicinal Chemistry. [Link]

-

Quantum biochemistry, molecular docking, and dynamics simulation revealed synthetic peptides induced conformational changes affecting the topology of the catalytic site of SARS-CoV-2 main protease. (2022). Journal of Biomolecular Structure and Dynamics. [Link]

-

Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2022). Molecules. [Link]

-

Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (2014). Iraqi National Journal of Chemistry. [Link]

-

Synthesis and Biological Evaluation of Novel Rigid 1,4-Benzodiazepine- 2,5-dione Chimeric Scaffolds. (2025). ResearchGate. [Link]

-

Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024). PLOS ONE. [Link]

-

ChemInform Abstract: Synthesis of Novel 1,4-Benzodiazepine-3,5-dione Derivatives: Reaction of 2-Aminobenzamides under Bargellini Reaction Conditions. (2025). ResearchGate. [Link]

-

Synthesis and spectral properties of new 1,4-benzodiazepin(benzoxazepin)one derivatives. (2025). ResearchGate. [Link]

-

Novel 1,3-oxazepine-4,7-dione derivatives with antimicrobial anticancer and corrosion inhibition potential. (2026). ResearchGate. [Link]

Sources

- 1. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C9H7NO3 | CID 726630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uokerbala.edu.iq [uokerbala.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 1H-purine-2,6-dione derivative as a potential SARS-CoV-2 main protease inhibitor: molecular docking, dynamic simulations, and energy calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development [ouci.dntb.gov.ua]

- 10. mdpi.com [mdpi.com]

A Strategic Guide to the Toxicological Profiling of the 1,4-Benzoxazepine-3,5(2H,4H)-dione Scaffold

Introduction

The 1,4-benzoxazepine-3,5(2H,4H)-dione scaffold represents a compelling heterocyclic core for medicinal chemistry exploration. Its structural relationship to pharmacologically significant classes, such as the 1,4-benzodiazepines known for their central nervous system (CNS) activity, suggests a rich potential for developing novel therapeutics.[1][2] However, the journey from a promising chemical scaffold to a safe and effective drug candidate is contingent upon a rigorous and early assessment of its toxicological profile. The absence of extensive public data on this specific dione scaffold necessitates a structured, predictive, and systematic approach to identify and mitigate potential safety liabilities.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a thorough toxicology profile for derivatives of the this compound core. Moving beyond a simple checklist, we will delve into the rationale behind each stage of evaluation, from initial computational predictions to definitive preclinical studies. The objective is to empower research teams to make data-driven decisions, de-risk candidates early in the discovery pipeline, and build a robust safety package for future clinical development. This integrated strategy, beginning with in silico methods and progressing through tiered in vitro and in vivo assays, is fundamental to modern drug development.[3][4]

Section 1: Foundational Safety Assessment: In Silico Profiling

Rationale: Before committing resources to chemical synthesis and biological testing, a comprehensive in silico (computational) assessment is an indispensable first step. These methods leverage vast databases of chemical and biological information to predict a compound's pharmacokinetic and toxicological properties, offering a rapid and cost-effective means to flag potential liabilities and prioritize analogues for synthesis.[4][5]

Initial Hazard Identification

The foundational knowledge for any new scaffold begins with globally harmonized system (GHS) classifications for the core structure itself. This provides a baseline understanding of intrinsic hazards.

-

This compound (CAS 14151-88-3):

These initial warnings guide handling procedures and foreshadow potential issues that require careful experimental evaluation.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) Profiling

A molecule's journey through the body dictates both its efficacy and its potential for toxicity. Web-based tools like SwissADME and pkCSM provide critical insights into these pharmacokinetic properties.[7]

Experimental Protocol: Predictive ADMET Analysis

-

Input Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the derivative of interest. For the parent scaffold, it is O=C1NC(=O)c2ccccc2OC1.

-

Platform Submission: Submit the SMILES string to a web server such as SwissADME or pkCSM.

-

Parameter Analysis: Analyze the output, focusing on key parameters that predict drug-likeness and potential liabilities.

-

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors/Acceptors (HBD/HBA).

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein (P-gp) substrate status.

-

Drug-Likeness: Compliance with Lipinski's Rule of Five, Veber's rule, and other drug-likeness filters.[8]

-

Medicinal Chemistry Alerts: Identification of Pan-Assay Interference Compounds (PAINS) or other structurally problematic fragments.

-

-

Data Consolidation: Compile the predicted data into a structured table for comparative analysis across multiple derivatives.

Data Presentation: Template for Predicted ADMET Properties

| Parameter | Derivative 1 | Derivative 2 | Desired Range | Rationale |

| Physicochemical | ||||

| MW ( g/mol ) | < 500 | Oral bioavailability | ||

| LogP | < 5 | Solubility & Permeability Balance | ||

| HBD | < 5 | Permeability | ||

| HBA | < 10 | Permeability | ||

| Pharmacokinetics | ||||

| GI Absorption | High/Low | High/Low | High | Oral Efficacy |

| BBB Permeant | Yes/No | Yes/No | Target Dependent | CNS vs. Peripheral Action |

| P-gp Substrate | Yes/No | Yes/No | No | Avoids Efflux |

| Drug-Likeness | ||||

| Lipinski Violations | 0 | Oral Bioavailability |

Predictive Toxicology Modeling

Beyond pharmacokinetics, dedicated computational tools can predict specific toxicological endpoints, providing crucial early warnings. Platforms like ProTox-3.0 and toxCSM utilize machine learning models trained on extensive toxicological datasets.[4][9]

Experimental Protocol: In Silico Toxicity Prediction

-

Input Structure: Use the SMILES string of the target molecule.

-

Platform Submission: Submit the structure to a predictive toxicology web server (e.g., ProTox-3.0).

-

Endpoint Analysis: Evaluate the predictions for key toxicological risks:

-

Acute Toxicity: Predicted LD50 (median lethal dose) and corresponding toxicity class.

-